molecular formula C23H21N3O4S B1225887 2-[[5-(7-Methoxy-2-benzofuranyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone

2-[[5-(7-Methoxy-2-benzofuranyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone

Cat. No. B1225887
M. Wt: 435.5 g/mol
InChI Key: BFNRLDJAXRLKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(7-methoxy-2-benzofuranyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone is an aromatic ketone.

Scientific Research Applications

Anti-inflammatory Activity

Compounds related to the chemical structure of 2-[[5-(7-Methoxy-2-benzofuranyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone have shown potential in anti-inflammatory applications. Derivatives such as 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols, synthesized by S-alkylation, exhibited notable anti-inflammatory activity (Labanauskas et al., 2004).

Antimicrobial and Anticancer Activities

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were tested for their antioxidant and anticancer activities, showing promise against glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines (Tumosienė et al., 2020). Additionally, various triazol-4-yl derivatives synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone showed significant antimicrobial activities (Nagamani et al., 2018).

Semiconductor and Optical Properties

Chalcone derivatives with structures related to this compound, such as 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, have been investigated for their semiconductor properties. Their UV spectroscopic characteristics, absorption band edges, optical band gaps, and conductivity properties have been studied, demonstrating the potential for applications in semiconductor technology (Coskun et al., 2022).

properties

Product Name

2-[[5-(7-Methoxy-2-benzofuranyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

2-[[5-(7-methoxy-1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C23H21N3O4S/c1-4-12-26-22(20-13-16-6-5-7-19(29-3)21(16)30-20)24-25-23(26)31-14-18(27)15-8-10-17(28-2)11-9-15/h4-11,13H,1,12,14H2,2-3H3

InChI Key

BFNRLDJAXRLKKI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC=C)C3=CC4=C(O3)C(=CC=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC=C)C3=CC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(7-Methoxy-2-benzofuranyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone
Reactant of Route 2
2-[[5-(7-Methoxy-2-benzofuranyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone
Reactant of Route 3
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2-[[5-(7-Methoxy-2-benzofuranyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-[[5-(7-Methoxy-2-benzofuranyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-[[5-(7-Methoxy-2-benzofuranyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone
Reactant of Route 6
2-[[5-(7-Methoxy-2-benzofuranyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone

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